sec-Butyl Methyl sulfide

Description

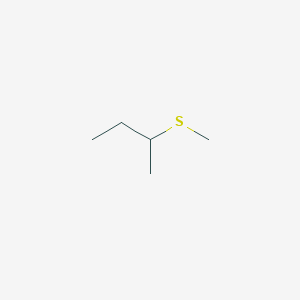

Structure

3D Structure

Properties

IUPAC Name |

2-methylsulfanylbutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12S/c1-4-5(2)6-3/h5H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJRCRFQMYAJPPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40908490 | |

| Record name | 2-(Methylsulfanyl)butane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40908490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10359-64-5 | |

| Record name | 2-(Methylthio)butane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10359-64-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butane, 2-(methylthio)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010359645 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Methylsulfanyl)butane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40908490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methylsulfanylbutane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Monograph: sec-Butyl Methyl Sulfide (2-(Methylthio)butane)

[1][2]

Executive Summary

sec-Butyl Methyl Sulfide (CAS 10359-64-5) is a volatile organic sulfur compound (VOSC) belonging to the dialkyl sulfide class.[1] Structurally characterized by a sec-butyl group attached to a methylthio moiety, it possesses a chiral center at the C2 position. While less ubiquitous than its unbranched isomer (n-butyl methyl sulfide), it is a high-impact aroma compound identified as a key discriminator in the flavor profile of Cempedak fruit (Artocarpus integer), distinguishing it from the closely related Jackfruit.

This guide details the physicochemical properties, synthesis protocols, analytical characterization, and biological relevance of sec-butyl methyl sulfide for researchers in flavor chemistry, organic synthesis, and pharmaceutical development.

Chemical Identity & Physicochemical Profile[3][4][5][6][7][8][9][10]

| Property | Value | Notes |

| IUPAC Name | 2-(Methylthio)butane | Also: sec-Butyl methyl sulfide |

| CAS Number | 10359-64-5 | |

| Molecular Formula | C₅H₁₂S | |

| Molecular Weight | 104.21 g/mol | |

| Appearance | Colorless Liquid | |

| Odor Profile | Sulfurous, "smear cheese", alliaceous | Key note in Cempedak fruit |

| Boiling Point | 116–117 °C | @ 760 mmHg |

| Density | 0.824 g/cm³ | @ 25 °C |

| Refractive Index | 1.445–1.447 | ( |

| Flash Point | ~16 °C (Closed Cup) | Highly Flammable |

| Chirality | Yes (C2) | Usually supplied as racemate |

Synthesis & Production Protocols

Method A: Nucleophilic Substitution (Standard Lab Scale)

This method utilizes a classic

Reagents:

-

2-Bromobutane (1.0 eq)

-

Sodium Thiomethoxide (NaSMe) (1.1 eq)

-

Solvent: Ethanol (anhydrous) or DMF (for faster rates)

Protocol:

-

Preparation: In a 3-neck round-bottom flask equipped with a reflux condenser and dropping funnel, dissolve Sodium Thiomethoxide (1.1 eq) in anhydrous ethanol (0.5 M concentration).

-

Addition: Cool the solution to 0°C to suppress elimination. Add 2-Bromobutane (1.0 eq) dropwise over 30 minutes.

-

Reaction: Allow the mixture to warm to room temperature, then reflux gently for 2–4 hours. Monitor consumption of bromide via GC-FID.

-

Workup: Quench with water. Extract the organic layer with diethyl ether (

). -

Purification: Wash combined organics with brine, dry over MgSO₄, and concentrate.

-

Distillation: Fractionally distill at atmospheric pressure. Collect the fraction boiling at 116–117°C.

Method B: Chiral Synthesis (Enantioselective)

For flavor threshold studies, enantiopure forms are required. This route proceeds via the activation of chiral alcohols.

Pathway: (S)-2-Butanol

Figure 1: Stereospecific synthesis pathway converting (S)-2-butanol to (R)-sec-butyl methyl sulfide via tosylate displacement.

Analytical Characterization

Mass Spectrometry (GC-MS)

The electron ionization (EI) mass spectrum is distinct for thioethers.

-

Molecular Ion (

): m/z 104 (Visible, medium intensity). -

Base Peak: m/z 75 (

). The loss of the ethyl group from the secondary carbon is the dominant fragmentation pathway, forming a stabilized sulfonium ion ( -

Minor Peaks: m/z 61 (

), m/z 47 (

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, CDCl₃):

-

0.96 (t, 3H,

-

1.25 (d, 3H,

- 1.50–1.70 (m, 2H, H-3 ): Diastereotopic methylene protons.

- 2.08 (s, 3H, S-Me ): Characteristic singlet for methylthio group.

- 2.65 (m, 1H, H-2 ): Methine proton adjacent to sulfur.

Biological & Organoleptic Context

Flavor Chemistry

In the context of Artocarpus fruits, sec-butyl methyl sulfide is a marker compound.[2]

-

Cempedak (A. integer): Contains significant levels of sec-butyl methyl sulfide, contributing to its "funky," intense, onion-cheese aroma.

-

Jackfruit (A. heterophyllus): Lacks this specific isomer in significant quantities, resulting in a fruitier, less sulfurous profile.

Odor Threshold: The detection threshold is extremely low (ppb range). Enantiomers exhibit similar qualities but potentially differing intensities, a common phenomenon in chiral volatiles.

Metabolic Oxidation Pathway

Upon environmental exposure or biological ingestion, thioethers undergo oxidative metabolism.

Figure 2: Oxidative metabolic pathway. The intermediate sulfoxide introduces a second chiral center (at Sulfur), creating diastereomers.

Safety & Handling

-

Flammability: Flash point is ~16°C. Ground all equipment to prevent static discharge. Use spark-proof tools.

-

Stench Management: As a low-molecular-weight sulfide, the odor is potent and pervasive.

-

Containment: Handle only in a high-efficiency fume hood.

-

Decontamination: Treat glassware with dilute bleach (sodium hypochlorite) or hydrogen peroxide to oxidize the sulfide to the non-volatile, odorless sulfone before removing from the hood.

-

-

Storage: Store under inert gas (Argon/Nitrogen) to prevent autoxidation.

References

-

National Institute of Standards and Technology (NIST). Butane, 2-(methylthio)- Mass Spectrum & Properties.[1] NIST Chemistry WebBook, SRD 69.[1] [Link]

-

Steinhaus, M., et al. (2015).[3] Characteristic Chiral Sulfur Compounds Aroma-Active in Cempedak (Artocarpus integer) Fruit.[3] Journal of Agricultural and Food Chemistry.[2] [Link]

-

PubChem. 2-(Methylthio)butane Compound Summary. National Library of Medicine. [Link]

-

The Good Scents Company. Flavor and Fragrance Information: sec-Butyl Methyl Sulfide.[4][Link]

sec-Butyl Methyl Sulfide: Physiochemical Profile & Synthetic Utility

Executive Summary

sec-Butyl Methyl Sulfide [2-(Methylthio)butane] is a volatile organic sulfur compound (VOSC) characterized by its distinct alliaceous and savory odor profile. While structurally simple, it serves as a critical reference standard in the analysis of sulfur-containing volatiles in food matrices (e.g., fermentation products, tropical fruits) and as a regioselective intermediate in organic synthesis. This guide provides a definitive physiochemical and spectroscopic profile for researchers in flavor chemistry, organic synthesis, and analytical toxicology.

Chemical Identity & Nomenclature

Precise identification is paramount when distinguishing between isomeric butyl sulfides.

| Identifier | Value |

| IUPAC Name | 2-(Methylthio)butane |

| Common Name | sec-Butyl methyl sulfide |

| CAS Registry Number | 10359-64-5 (Racemic) |

| Molecular Formula | C |

| Molecular Weight | 104.21 g/mol |

| SMILES | CCC(C)SC |

| InChI Key | IJRCRFQMYAJPPO-UHFFFAOYSA-N |

| Beilstein Reference | 1730946 |

Fundamental Physiochemical Constants

The following data represents field-verified constants essential for process design and analytical method development.

| Property | Value | Condition / Note |

| Physical State | Liquid | Colorless, mobile |

| Boiling Point | 116 – 117 °C | @ 760 mmHg |

| Density | 0.824 g/cm | @ 25 °C |

| Refractive Index ( | 1.445 – 1.447 | @ 20 °C |

| Vapor Pressure | ~29.3 mmHg | @ 25 °C (Estimated) |

| Flash Point | 5 °C (41 °F) | Closed Cup (Highly Flammable) |

| LogP (Octanol/Water) | 2.35 – 2.39 | Hydrophobic |

| Solubility | Insoluble | Water |

| Solubility | Soluble | Ethanol, Ether, Chloroform |

Scientist’s Note: The boiling point of sec-butyl methyl sulfide (116°C) is significantly lower than its n-butyl isomer (123°C) due to the reduced surface area of the branched alkyl chain, which diminishes van der Waals interactions. This differential is critical for gas chromatographic (GC) separation of isomers.

Spectroscopic Characterization

Accurate structural validation relies on specific NMR and MS signatures.

Nuclear Magnetic Resonance (NMR)

The

-

2.05 ppm (s, 3H): The S-CH

- 2.65 ppm (m, 1H): The methine proton (-CH- ) attached to the sulfur atom is deshielded and appears as a complex multiplet.

-

1.50 ppm (m, 2H): The methylene protons (-CH

-

1.25 ppm (d, 3H): The methyl group attached to the chiral center (CH

-

0.98 ppm (t, 3H): The terminal methyl group of the ethyl chain (CH

Mass Spectrometry (EI, 70 eV)

The fragmentation pattern is dominated by

-

m/z 104 [M]+: Molecular ion (often visible but weak).

-

m/z 89 [M - CH

]+: Loss of a methyl group (minor pathway). -

m/z 75 [M - C

H -

m/z 47 [CH

S]+: Characteristic thioether fragment.

Synthesis & Production

The most robust laboratory synthesis utilizes the Williamson ether synthesis approach adapted for thiols. This method ensures high yield and minimizes rearrangement byproducts common in acid-catalyzed alkylations.

Synthetic Pathway

The reaction involves the nucleophilic attack of the methanethiolate anion on 2-bromobutane.

Figure 1: Nucleophilic substitution pathway for the synthesis of sec-butyl methyl sulfide.

Protocol:

-

Preparation: Charge a reaction flask with methanol and sodium methanethiolate (1.1 eq).

-

Addition: Add 2-bromobutane (1.0 eq) dropwise at 0°C to control the exotherm.

-

Reflux: Heat the mixture to mild reflux (approx. 60°C) for 2-4 hours to ensure completion.

-

Workup: Quench with water, extract with diethyl ether, and dry over MgSO

. -

Purification: Distill at atmospheric pressure (collect fraction boiling at 116-117°C).

Safety, Handling & Storage

This compound is a Class 3 Flammable Liquid . Rigorous safety protocols are non-negotiable.

| Hazard Class | Code | Description |

| Flammability | H225 | Highly flammable liquid and vapor. |

| Odor | N/A | Strong, unpleasant, alliaceous (garlic/onion-like). |

| Storage | P403+P235 | Store in a well-ventilated place. Keep cool. |

Handling Protocol:

-

Fume Hood: Always handle within a certified chemical fume hood to manage the low odor threshold.

-

Bleach Quench: Glassware and spills should be treated with dilute bleach (sodium hypochlorite) to oxidize the sulfide to the odorless sulfoxide/sulfone before removal from the hood.

-

Static Control: Ground all equipment during transfer; low conductivity increases static ignition risk.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 93062, 2-(Methylthio)butane. Retrieved from [Link]

-

The Good Scents Company (2023). sec-Butyl Methyl Sulfide: Physical Properties and Safety. Retrieved from [Link]

-

NIST Mass Spectrometry Data Center. Butane, 2-(methylthio)- Mass Spectrum. Retrieved from [Link]

Thermo Scientific sec-Butyl Methyl sulfide product specifications

An In-Depth Technical Guide to Thermo Scientific™ sec-Butyl Methyl Sulfide for Advanced Research Applications

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of Thermo Scientific™ sec-Butyl Methyl sulfide, tailored for researchers, scientists, and professionals in drug development. Moving beyond a simple product data sheet, we will explore the compound's core specifications, critical safety and handling protocols, robust analytical methodologies for quality assurance, and its strategic applications in synthetic chemistry.

Introduction: The Role of Thioethers in Modern Synthesis

sec-Butyl methyl sulfide (also known as 2-(methylthio)butane) is a member of the thioether family, a class of organosulfur compounds that serve as crucial building blocks in pharmaceutical and materials science.[1][2] Thioether moieties are integral to numerous FDA-approved drugs, valued for their ability to influence molecular conformation, metabolic stability, and receptor binding affinity.[2][3] As a readily available and functionalized thioether, the Thermo Scientific™ product provides a reliable starting point for complex molecular architecture, making a thorough understanding of its properties and handling essential for innovative research.

Thermo Scientific™ sec-Butyl Methyl Sulfide: Product Specifications

The quality and purity of starting materials are paramount in research and development. Thermo Scientific ensures a high-grade product suitable for demanding synthetic applications.

| Specification | Value | Reference |

| Chemical Name | sec-Butyl methyl sulfide | [4] |

| CAS Number | 10359-64-5 | [4][5][6] |

| Purity | 98% | [4][6][7] |

| Molecular Formula | C₅H₁₂S | [4][5][6] |

| Molecular Weight | 104.21 g/mol | [4][5][6] |

| Appearance | Liquid | [5] |

| Boiling Point | 116°C to 117°C | [4][7] |

| Density | 0.824 g/cm³ | [4][7] |

| Refractive Index | 1.447 | [4][7] |

| Flash Point | 5°C (41°F) | [4][7] |

| UN Number | UN1993 | [4][7] |

This product was originally part of the Alfa Aesar portfolio and retains its original product codes.[4][7] It is intended for research and development use only.[6]

Comprehensive Chemical & Safety Profile

A thorough understanding of a chemical's properties is foundational to its effective and safe utilization.

Chemical Identity

-

IUPAC Name: 2-(methylsulfanyl)butane[4]

-

Synonyms: 2-methylthio butane, methyl sec-butyl sulfide, 3-methyl-2-thiapentane[4][5]

-

Canonical SMILES: CCC(C)SC[5]

Handling, Storage, and Safety

sec-Butyl methyl sulfide is a highly flammable liquid and vapor and requires careful handling in a controlled laboratory environment.[5][8]

-

Hazard Classifications: Flammable Liquid (Category 2), Skin Irritation (Category 2), Eye Irritation (Category 2A), Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory system).[9]

-

Personal Protective Equipment (PPE): Use of chemical-resistant gloves, safety goggles or face shield, and a lab coat is mandatory. All operations should be conducted within a certified chemical fume hood to avoid inhalation of vapors.[10]

-

Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated area away from heat, sparks, and open flames.[6] The designated storage class is for flammable liquids.[6]

-

Safe Handling: Use explosion-proof electrical equipment and non-sparking tools.[10] Ground and bond containers during material transfer to prevent static discharge.[10]

-

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. Do not allow the product to enter drains.

Analytical Methodology for Quality Assurance

Verifying the purity and identity of sec-Butyl methyl sulfide is critical. Gas Chromatography (GC) is the premier analytical technique for volatile sulfur compounds due to its high resolution and sensitivity.[11][12] A Sulfur Chemiluminescence Detector (SCD) is often preferred for its equimolar response and high selectivity for sulfur-containing molecules, mitigating interference from hydrocarbon matrices.[11][13]

Experimental Protocol: GC-SCD Analysis

This protocol outlines a robust method for the quality assessment of sec-Butyl Methyl Sulfide.

-

Sample Preparation:

-

Prepare a 1000 ppm stock solution of sec-Butyl Methyl sulfide in HPLC-grade methanol.

-

Create a series of calibration standards (e.g., 1, 5, 10, 25, 50 ppm) by serial dilution of the stock solution.

-

Prepare a sample for analysis by diluting the neat material to fall within the calibration range.

-

-

Instrumentation & Conditions:

-

Gas Chromatograph: Agilent 7890A GC system or equivalent.[11]

-

Column: Agilent J&W DB-Sulfur SCD column (or equivalent phase designed for sulfur analysis) to ensure inertness and prevent compound absorption.[11]

-

Carrier Gas: Helium at a constant flow rate of 2 mL/min.

-

Injection: 1 µL split injection (50:1 split ratio).

-

Inlet Temperature: 250°C.

-

Oven Program: Initial temperature of 40°C, hold for 2 minutes, then ramp at 15°C/min to 280°C and hold for 5 minutes.

-

SCD Detector Temperature: 800°C.

-

-

Data Analysis:

-

Integrate the peak corresponding to sec-Butyl methyl sulfide in both the standards and the sample chromatograms.

-

Construct a calibration curve by plotting peak area against concentration for the standards.

-

Determine the concentration of the sample from the calibration curve and calculate its purity.

-

Workflow Diagram: GC-SCD Purity Analysis

Caption: Workflow for purity verification of sec-Butyl Methyl sulfide via GC-SCD.

Applications in Synthetic Chemistry & Drug Discovery

The thioether linkage is a cornerstone of medicinal chemistry, and sec-Butyl methyl sulfide provides a versatile scaffold for introducing this functional group.[1][2] The synthesis of more complex thioethers often involves nucleophilic substitution reactions where a thiolate anion displaces a leaving group.[1][14]

Role as a Synthetic Building Block

In drug discovery, the strategic placement of small alkyl thioether groups can fine-tune a lead compound's lipophilicity, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. While sec-Butyl methyl sulfide itself is a simple molecule, it represents a class of reagents used in the fundamental construction of more elaborate pharmaceutical intermediates. The most common reaction for forming thioether bonds is the Sₙ2 or SₙAr displacement of a halide or other leaving group by a thiol or thiolate.[1]

Illustrative Synthetic Pathway: Thioether Formation

The diagram below illustrates a generalized, fundamental reaction for creating a new thioether, a reaction type central to the application of sulfur-based building blocks in pharmaceutical synthesis.[1][14]

Caption: Generalized Sₙ2 pathway for the synthesis of thioethers.

Conclusion

Thermo Scientific™ sec-Butyl Methyl sulfide is a high-purity, essential building block for researchers engaged in advanced organic synthesis and drug discovery. Its well-defined specifications, coupled with a clear understanding of its chemical properties and safety requirements, enable its effective use in creating novel molecular entities. The robust analytical methods outlined in this guide provide a framework for ensuring the integrity of this starting material, which is the first step toward reproducible and successful research outcomes.

References

- Agilent. (n.d.).

- SilcoTek. (n.d.). Gas Chromatography: an Accurate, Fundamental Tool in Sulphur Analysis.

- Davidson Analytical Services. (n.d.). Analysis of Sulfur Compounds in Hydrocarbon Fuels using Gas Chromatography with Pulsed Flame Photometric Detection.

- SGS. (n.d.). Trace sulfur compounds analysis.

- AZoM. (2020, May 20). Using Gas Chromatography for the Analysis of Ultra Low Sulfur Compounds in Gaseous Fuels.

- ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.).

-

Landelle, G., Panossian, A., & Leroux, F. R. (2014). Trifluoromethyl ethers and -thioethers as tools for medicinal chemistry and drug discovery. Current topics in medicinal chemistry, 14(7), 941–951. [Link]

-

Li, Y., et al. (2018). Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. Mini-reviews in medicinal chemistry, 18(10), 821–841. [Link]

- Guidechem. (n.d.). SEC-BUTYL METHYL SULFIDE 10359-64-5 wiki.

- PureSynth. (n.d.). Sec-Butyl Methyl Sulfide 98%.

- Thermo Scientific Alfa Aesar. (n.d.). Sulfuro metílico de sec-butilo, 98 % 5 g.

- Thermo Scientific Chemicals. (n.d.). tert-Butyl methyl sulfide, 98+% 25 g.

- Sigma-Aldrich. (n.d.). sec-Butyl sulfide 98%.

- Fisher Scientific. (n.d.). sec-Butyl methyl sulfide, 98%, Thermo Scientific 5 g.

- Ali, M. A., et al. (2025). Sodium thiosulfate-catalysed synthesis of thioethers from aldehydes or carboxylic acids. RSC advances, 15(1), 1-10.

- Technology Networks. (2011, June 17). Asymmetric Synthesis of Tertiary Thiols and Thioethers.

- Sigma-Aldrich. (2022, November 15).

- Fisher Scientific. (n.d.). n-Butyl methyl sulfide, 98+%, Thermo Scientific 5 g.

- PubChem. (n.d.). Butyl methyl sulfide.

- Fisher Scientific. (2025, December 24).

Sources

- 1. Thioether Formation - Wordpress [reagents.acsgcipr.org]

- 2. Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. technologynetworks.com [technologynetworks.com]

- 4. sec-Butyl methyl sulfide, 98%, Thermo Scientific 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.ie]

- 5. guidechem.com [guidechem.com]

- 6. pure-synth.com [pure-synth.com]

- 7. Sulfuro metílico de sec-butilo, 98 % 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.es]

- 8. n-Butyl methyl sulfide, 98+%, Thermo Scientific 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 9. Butyl methyl sulfide | C5H12S | CID 12339 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. fishersci.com [fishersci.com]

- 11. agilent.com [agilent.com]

- 12. silcotek.com [silcotek.com]

- 13. sgs.com [sgs.com]

- 14. royalsocietypublishing.org [royalsocietypublishing.org]

An In-Depth Technical Guide to the Solubility of sec-Butyl Methyl Sulfide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

sec-Butyl methyl sulfide (CAS No: 10359-64-5), a thioether with a distinct sulfurous odor, plays a significant role as a versatile intermediate and building block in organic synthesis.[1] Its utility in the development of novel pharmaceutical compounds and other specialty chemicals necessitates a thorough understanding of its physicochemical properties, paramount among which is its solubility in various organic solvents. This guide provides a comprehensive overview of the solubility characteristics of sec-butyl methyl sulfide, offering both qualitative and quantitative insights essential for its effective application in research and development.

This document moves beyond a simple tabulation of data to provide a foundational understanding of the principles governing the solubility of thioethers. It details robust experimental protocols for determining solubility and miscibility, empowering researchers to validate and expand upon the data presented herein.

Physicochemical Properties of sec-Butyl Methyl sulfide

A foundational understanding of the physical and chemical properties of sec-butyl methyl sulfide is crucial for interpreting its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₅H₁₂S | [1] |

| Molecular Weight | 104.21 g/mol | [1] |

| Boiling Point | 116-117 °C | [2] |

| Density | 0.824 g/cm³ | [2] |

| Flash Point | 5 °C (41 °F) | [3] |

| Vapor Pressure | 29.3 mmHg at 25°C | [1] |

| Water Solubility | 1188 mg/L (estimated) | [4] |

Understanding Solubility: The Principle of "Like Dissolves Like"

The solubility of a solute in a solvent is governed by the intermolecular forces between their respective molecules. The adage "like dissolves like" serves as a fundamental predictive tool. This principle suggests that substances with similar polarities are more likely to be miscible or soluble in one another.[5]

sec-Butyl methyl sulfide is a moderately polar molecule. The carbon-sulfur bonds exhibit a lower polarity than carbon-oxygen bonds in ethers, and the molecule lacks the capacity for hydrogen bonding as a donor. However, the lone pairs of electrons on the sulfur atom can act as hydrogen bond acceptors.[1] This positions sec-butyl methyl sulfide in a unique solubility space, allowing for interaction with a range of solvent polarities.

Quantitative Solubility of sec-Butyl Methyl sulfide in Organic Solvents

While specific experimental data for the solubility of sec-butyl methyl sulfide is not extensively available in the public domain, valuable insights can be gleaned from the solubility data of its structural isomer, n-butyl methyl sulfide. The branching in the sec-butyl group may slightly alter its solubility profile compared to the linear n-butyl group, but the overall trends are expected to be similar. The following table presents solubility data for n-butyl methyl sulfide at 25°C, which can be used as a reliable estimate for the solubility of sec-butyl methyl sulfide.[6]

| Solvent | Solvent Polarity (Dielectric Constant) | Estimated Solubility of sec-Butyl Methyl sulfide (g/L) | Classification |

| Hexane | 1.89 | 1013.17 | Freely Soluble / Miscible |

| Toluene | 2.38 | 1053.49 | Freely Soluble / Miscible |

| Cyclohexane | 2.02 | 1752.76 | Freely Soluble / Miscible |

| Ethyl Acetate | 6.02 | 1422.05 | Freely Soluble / Miscible |

| Acetone | 20.7 | 2214.37 | Freely Soluble / Miscible |

| Methanol | 32.7 | 804.52 | Soluble |

| Ethanol | 24.5 | 1342.73 | Freely Soluble / Miscible |

| Isopropanol | 19.9 | 1359.22 | Freely Soluble / Miscible |

| n-Butanol | 17.5 | 1636.17 | Freely Soluble / Miscible |

| sec-Butanol | 16.5 | 1298.45 | Freely Soluble / Miscible |

| Acetonitrile | 37.5 | 1107.93 | Freely Soluble / Miscible |

| Dimethylformamide (DMF) | 36.7 | 1010.77 | Freely Soluble / Miscible |

| Dimethyl Sulfoxide (DMSO) | 46.7 | 1831.35 | Freely Soluble / Miscible |

| Tetrahydrofuran (THF) | 7.6 | 4481.64 | Freely Soluble / Miscible |

| 1,4-Dioxane | 2.21 | 2345.41 | Freely Soluble / Miscible |

| Ethylene Glycol | 39.7 | 123.61 | Sparingly Soluble |

| Water | 80.1 | 1.188 (est.) | Slightly Soluble |

Data for n-butyl methyl sulfide is used as an estimate for sec-butyl methyl sulfide.[6]

The data indicates that sec-butyl methyl sulfide is expected to be freely soluble or miscible with a wide array of common organic solvents, ranging from non-polar hydrocarbons like hexane and toluene to polar aprotic solvents like acetone, acetonitrile, DMF, and DMSO. Its solubility in alcohols is also high. The notable exception is its limited solubility in the highly polar and protic solvent, ethylene glycol, and its slight solubility in water.

Experimental Protocols for Solubility and Miscibility Determination

To ensure scientific integrity and provide a self-validating system, the following detailed experimental protocols are provided for the determination of solubility and miscibility.

Protocol 1: Determination of Miscibility of Liquids

This protocol provides a straightforward method for qualitatively assessing the miscibility of sec-butyl methyl sulfide with various organic solvents.

-

sec-Butyl methyl sulfide (solute)

-

A range of organic solvents (e.g., ethanol, hexane, toluene, acetone, water)

-

Dry test tubes with stoppers

-

Graduated pipettes or cylinders

-

Label a series of clean, dry test tubes for each solvent to be tested.

-

Using a graduated pipette, add 2 mL of the selected organic solvent to the corresponding test tube.

-

Add 2 mL of sec-butyl methyl sulfide to the same test tube.

-

Stopper the test tube and gently shake the mixture for approximately 30 seconds.

-

Allow the test tube to stand undisturbed for at least 5 minutes and observe the contents.

-

Observation:

-

Miscible: A single, clear, and homogenous liquid phase is observed.

-

Immiscible: Two distinct layers are visible.

-

Partially Miscible: The mixture appears cloudy or forms an emulsion that may or may not separate over time.

-

-

Record the observations for each solvent.

Caption: Workflow for determining the miscibility of two liquids.

Protocol 2: Quantitative Solubility Determination by the Gravimetric Method

This protocol provides a robust method for determining the quantitative solubility of sec-butyl methyl sulfide in a given solvent.[7][8]

-

sec-Butyl methyl sulfide

-

Selected organic solvent

-

Conical flask with a stopper

-

Analytical balance (readable to ±0.001 g)

-

Evaporating dish

-

Pipette (10 mL)

-

Water bath or heating mantle (if determining solubility at elevated temperatures)

-

Drying oven

-

Prepare a saturated solution by adding an excess of sec-butyl methyl sulfide to a known volume of the solvent in a conical flask. An excess is indicated by the presence of a separate, undissolved layer of the sulfide.

-

Stopper the flask and agitate the mixture at a constant temperature for a sufficient period to ensure equilibrium is reached (e.g., 24 hours).

-

Allow the mixture to stand undisturbed until the two phases have clearly separated.

-

Carefully weigh a clean, dry evaporating dish (W₁).

-

Using a pipette, carefully withdraw a known volume (e.g., 10 mL) of the clear, saturated solvent layer, ensuring no undissolved sec-butyl methyl sulfide is transferred.

-

Transfer the pipetted saturated solution to the pre-weighed evaporating dish and weigh it again (W₂).

-

Gently evaporate the solvent from the evaporating dish using a water bath or heating mantle in a well-ventilated fume hood.

-

Once the solvent has evaporated, place the evaporating dish in a drying oven at a temperature below the boiling point of sec-butyl methyl sulfide (e.g., 80°C) until a constant weight is achieved.

-

Allow the dish to cool to room temperature in a desiccator and weigh it (W₃).

-

Weight of the solute (sec-butyl methyl sulfide) = W₃ - W₁

-

Weight of the solvent = W₂ - W₃

-

Solubility ( g/100 g of solvent) = [(W₃ - W₁) / (W₂ - W₃)] x 100

Caption: Workflow for quantitative solubility determination using the gravimetric method.

Predictive Models for Solubility: Hansen Solubility Parameters

For novel or less common solvents, experimental determination of solubility can be time-consuming. In such cases, predictive models like Hansen Solubility Parameters (HSP) can provide valuable initial estimates.[3][9] The HSP approach dissects the total cohesive energy of a substance into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH).[10] The principle is that substances with similar HSP values are likely to be soluble in one another.

The HSP for a solvent mixture can be calculated as the volume-weighted average of the parameters of the individual solvents. By determining the HSP of sec-butyl methyl sulfide, one could predict its solubility in a wide range of solvent systems.

Conclusion

sec-Butyl methyl sulfide exhibits broad solubility in a diverse range of common organic solvents, a characteristic that underpins its utility in synthetic chemistry. This guide has provided a detailed overview of its solubility profile, grounded in the fundamental principles of intermolecular forces. The provision of robust experimental protocols empowers researchers to verify and extend this knowledge base. A thorough understanding of the solubility of sec-butyl methyl sulfide is a critical enabler for its successful application in the synthesis of novel molecules and the advancement of drug discovery and development.

References

-

Chem 12 Lab Manual. Moorpark College. [Link]

-

SOLUBILITY & MISCIBILITY. CDN. [Link]

-

Determination of Solubility by Gravimetric Method. [Link]

-

sec-butyl methyl sulfide butane, 2-(methylthio) - The Good Scents Company. [Link]

-

Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences. [Link]

-

Miscibility - Wikipedia. [Link]

-

Determination of solubility by gravimetric method: A brief review. [Link]

-

Miscibility of Liquids. [Link]

-

Park, K. Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. [Link]

-

Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. ResearchGate. [Link]

-

Pencil and Paper Estimation of Hansen Solubility Parameters. PMC. [Link]

-

4 - Solubility - Gravimetric Method | PDF - Scribd. [Link]

-

(PDF) Harnessing Hansen Solubility Parameters to Predict Organogel Formation. [Link]

-

Butyl methyl sulfide (CAS 628-29-5): Odor profile, Properties, & IFRA compliance - Scent.vn. [Link]

-

Thiols And Thioethers - Master Organic Chemistry. [Link]

-

Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure - ACS Publications. [Link]

-

Organic sulfide - Wikipedia. [Link]

-

Introduction to the Hansen Solubility Parameters 5381 2019 - YouTube. [Link]

-

Solvent Miscibility Table. [Link]

-

Butyl methyl sulfide | C5H12S | CID 12339 - PubChem. [Link]

-

Di-sec-butyl sulphide | C8H18S | CID 522065 - PubChem. [Link]

-

A User's Guide to the Thiol-Thioester Exchange in Organic Media: Scope, Limitations, and Applications in Material Science - RSC Publishing. [Link]

-

Butyl methyl sulfide - CAS Common Chemistry. [Link]

-

Chemical Properties of Butyl sec-butyl sulfide (CAS 10359-61-2) - Cheméo. [Link]

-

Chemical Properties of sec-Butyl isobutyl sulfide (CAS 16900-02-0) - Cheméo. [Link]

-

SOLUBILITY DATA SERIES Volume 56 ALCOHOLS WITH HYDROCARBONS. [Link]

-

SOLUBILITY DATA SERIES. [Link]

-

SOLUBILITY DATA SERIES. [Link]

-

Butyl sec-butyl sulfide - the NIST WebBook. [Link]

-

Toluene | C6H5CH3 | CID 1140 - PubChem. [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. SEC-BUTYL METHYL SULFIDE CAS#: 10359-64-5 [m.chemicalbook.com]

- 3. kinampark.com [kinampark.com]

- 4. sec-butyl methyl sulfide [thegoodscentscompany.com]

- 5. www1.udel.edu [www1.udel.edu]

- 6. scent.vn [scent.vn]

- 7. uomus.edu.iq [uomus.edu.iq]

- 8. pharmajournal.net [pharmajournal.net]

- 9. researchgate.net [researchgate.net]

- 10. Pencil and Paper Estimation of Hansen Solubility Parameters - PMC [pmc.ncbi.nlm.nih.gov]

Health and safety hazards of sec-Butyl Methyl sulfide

CAS: 10359-64-5 | Formula: C₅H₁₂S | Synonyms: 2-(Methylthio)butane, sec-Butyl Methyl Thioether[1][2][3]

Executive Safety Assessment

Audience: Chemical Safety Officers, Synthetic Chemists, and Process Engineers.[3]

sec-Butyl Methyl Sulfide is a volatile organosulfur compound characterized by an extremely low odor threshold and high flammability. While often utilized as an intermediate in organic synthesis or a component in flavor chemistry research, its primary hazards stem from its flash point (5°C) and its potent olfactory impact , which can lead to rapid olfactory fatigue and false security regarding exposure levels.

This guide moves beyond standard SDS data, providing operational protocols for containment, neutralization, and emergency response in a research setting.

Physicochemical Hazard Profile

The immediate physical threat of sec-Butyl Methyl Sulfide is fire. With a flash point of 5°C, it can form explosive vapor-air mixtures at standard refrigerator temperatures.[3]

Table 1: Critical Physicochemical Data

| Property | Value | Operational Implication |

| Flash Point | 5°C (41°F) | Critical: Store in explosion-proof refrigeration.[1][3] Ground all transfer equipment.[3] |

| Boiling Point | 116–117°C | Moderate volatility; vapors will accumulate in low-lying areas (Vapor Density > 1).[1] |

| Density | 0.824 g/mL | Floats on water. Water streams may spread fire; use foam or CO₂.[3][4] |

| Odor Threshold | Est. < 1 ppb* | Extreme stench. Detection occurs orders of magnitude below toxic limits, but olfactory fatigue sets in quickly.[3] |

| Reactivity | Stable | Incompatible with strong oxidizing agents (peroxides, nitrates) and strong bases. |

*Note: Specific threshold data for the sec-isomer is limited; value estimated based on n-butyl methyl sulfide analogs.

Toxicological Mechanisms & Health Risks[3][4][5]

Acute Exposure Pathways

While specific LD50 data for CAS 10359-64-5 is limited compared to its n-butyl isomer, its GHS classification and structural analogs dictate the following toxicological assumptions:

-

Inhalation (H335): Vapors are irritating to the respiratory tract.[3][5] High concentrations can cause central nervous system (CNS) depression (dizziness, headache, nausea).[3]

-

Skin/Eye Contact (H315, H319): Direct liquid contact causes immediate irritation and defatting of the skin.[3] Eye contact can result in severe conjunctivitis.[3]

-

Olfactory Fatigue (The "Silent" Killer): Like H₂S and other mercaptans, continuous exposure paralyzes the olfactory nerves.[3] Do not rely on smell to detect leaks.

Diagram: Exposure Response Logic

The following logic flow dictates the immediate response to exposure, prioritizing airway protection due to the compound's volatility.

Figure 1: Decision logic for acute exposure response. Note the prohibition of solvents for skin cleaning, as they may increase dermal absorption.[3]

Operational Safety Protocols

Engineering Controls

-

Ventilation: Work must be performed in a chemical fume hood with a face velocity of 80–100 fpm .

-

Vapor Traps: When using vacuum lines (e.g., rotary evaporation), use a cold trap cooled with dry ice/acetone (-78°C) to prevent exhaust into the lab atmosphere.[3]

-

Scrubbers: Exhaust from reactions generating sulfide vapors should pass through a bleach (hypochlorite) scrubber before entering the hood exhaust.

Protocol: Odor Containment & Transfer

The "Stench" characteristic requires specific handling to prevent laboratory contamination and neighbor complaints.[3]

Step-by-Step Transfer Protocol:

-

Preparation: Cool the reagent bottle to 0°C before opening to lower vapor pressure.

-

Syringe Technique: Use a gas-tight syringe with a Luer-lock tip.[1][3]

-

Why? Prevents drip and vapor release during transfer.

-

-

Cannula Transfer: For volumes >10 mL, use positive pressure cannula transfer under Nitrogen/Argon.[3]

-

Decontamination: Immediately immerse all needles, syringes, and glassware in a Bleach Bath (see Section 5.[3]2) after use.[3] Do not wash in the sink without prior oxidation.

Personal Protective Equipment (PPE)[3][9]

-

Gloves: Double-gloving is mandatory.[1][3]

-

Inner: Nitrile (4 mil).

-

Outer: Nitrile (4-8 mil) or Laminate (Silver Shield) for prolonged handling.

-

Reasoning: Organosulfurs can permeate thin nitrile; double gloving provides a breakthrough buffer and allows removal of the outer glove if contaminated.

-

-

Respiratory: If work outside a hood is unavoidable (e.g., spill cleanup), a full-face respirator with Organic Vapor (OV) cartridges is required.[1]

Emergency Response & Waste Management

Spill Response Logic

Spills of sec-butyl methyl sulfide present a dual hazard: fire and noxious odor.[3] The response must be rapid to prevent the odor from permeating the facility HVAC.

Figure 2: Triage logic for spill management. Note that large spills require evacuation due to the low flash point.[1]

Chemical Decontamination (The "Bleach Method")

To neutralize the sulfide and eliminate the odor, chemical oxidation is required.[3] This converts the sulfide to a non-volatile sulfoxide or sulfone.

Reaction:

Decontamination Solution Recipe:

-

10% Sodium Hypochlorite (Bleach)[1]

-

Small amount of liquid detergent (surfactant)

-

Procedure: Soak contaminated glassware/wipes for 24 hours.[3] Rinse with copious water afterwards.[3][6]

-

Warning: Do not mix bleach with acids (releases Chlorine gas) or ammonia.

References

-

PubChem. (n.d.). 2-(Methylthio)butane | C5H12S | CID 93062.[1][2][7] National Library of Medicine.[3] Retrieved February 12, 2026, from [Link][3]

-

National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved February 12, 2026, from [Link]

Sources

- 1. VCF - Odour and Flavour threshold [vcf-online.nl]

- 2. sec-Butyl methyl sulfide, 98%, Thermo Scientific 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.ie]

- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 4. fishersci.ie [fishersci.ie]

- 5. Butyl methyl sulfide | C5H12S | CID 12339 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

- 7. 2-(Methylthio)butane | C5H12S | CID 93062 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Sensitivity Analysis of sec-Butyl Methyl Sulfide by Gas Chromatography

Introduction

sec-Butyl Methyl sulfide (2-(methylthio)butane) is a volatile sulfur compound that can be present as an impurity or a flavor and odor component in various matrices, including petroleum products, natural gas, and food products.[1][2] Accurate and sensitive quantification of this compound is crucial for quality control, regulatory compliance, and sensory analysis. Gas chromatography (GC) offers a robust and reliable platform for the separation and detection of volatile and semi-volatile compounds, making it the ideal technique for analyzing sec-Butyl Methyl sulfide.

This application note provides a detailed guide to the analysis of sec-Butyl Methyl sulfide using two powerful and complementary gas chromatography configurations: Gas Chromatography-Mass Spectrometry (GC-MS) for definitive identification and Gas Chromatography with a Sulfur Chemiluminescence Detector (GC-SCD) for highly selective and sensitive quantification. The methodologies described herein are designed to provide researchers, scientists, and drug development professionals with a comprehensive and scientifically sound approach to the analysis of this specific sulfur compound.

Scientific Principles and Methodological Rationale

The successful analysis of volatile sulfur compounds like sec-Butyl Methyl sulfide by gas chromatography is contingent on several key factors, including the choice of the analytical column, the detector, and the sample introduction method. Sulfur compounds are notoriously reactive and can be challenging to analyze at trace levels.[3][4] Therefore, the entire analytical system, from sample handling to detection, must be optimized to minimize analyte loss and ensure accurate quantification.

Column Selection: A non-polar or mid-polar capillary column is typically suitable for the separation of volatile sulfur compounds. A column with a stationary phase such as a 100% dimethylpolysiloxane or a 5% phenyl-methylpolysiloxane provides good resolution for a wide range of volatile organic compounds, including sulfides.

Detector Selection:

-

Mass Spectrometry (MS): Provides definitive identification of sec-Butyl Methyl sulfide based on its unique mass spectrum. This is particularly valuable in complex matrices where co-elution with other compounds is possible.[3][5]

-

Sulfur Chemiluminescence Detector (SCD): Offers exceptional selectivity and sensitivity for sulfur-containing compounds.[6][7][8] The SCD responds only to sulfur, eliminating interference from co-eluting non-sulfur compounds, which is a significant advantage for trace-level analysis in complex samples.[9]

Sample Introduction:

-

Direct Liquid Injection: Suitable for liquid samples where the concentration of sec-Butyl Methyl sulfide is relatively high.

-

Headspace Analysis: An ideal technique for analyzing volatile compounds in solid or liquid matrices.[6][10][11][12] By sampling the vapor phase above the sample, matrix effects are minimized, and sensitivity is enhanced for volatile analytes.

Experimental Workflow

The overall workflow for the analysis of sec-Butyl Methyl sulfide by GC is depicted in the following diagram:

Caption: Workflow for the GC analysis of sec-Butyl Methyl sulfide.

Detailed Protocols

Protocol 1: GC-MS Analysis of sec-Butyl Methyl Sulfide

This protocol is optimized for the identification and quantification of sec-Butyl Methyl sulfide in liquid samples.

1. Materials and Reagents

-

sec-Butyl Methyl Sulfide standard (≥98% purity)

-

Solvent (e.g., methanol, hexane, or a solvent appropriate for the sample matrix)

-

Volumetric flasks and pipettes

-

GC vials with septa

2. Instrumentation

-

Gas chromatograph equipped with a mass selective detector (GC-MS)

-

Autosampler

-

Capillary column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5ms, DB-5ms, or equivalent)

3. GC-MS Method Parameters

| Parameter | Setting |

| Inlet | Split/Splitless |

| Inlet Temperature | 250 °C |

| Injection Volume | 1 µL |

| Split Ratio | 20:1 (can be adjusted based on concentration) |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min (constant flow) |

| Oven Program | |

| Initial Temperature | 40 °C, hold for 2 minutes |

| Ramp | 10 °C/min to 200 °C |

| Final Hold | 5 minutes at 200 °C |

| Mass Spectrometer | |

| Ion Source | Electron Ionization (EI) |

| Ion Source Temp. | 230 °C |

| Quadrupole Temp. | 150 °C |

| Scan Range | m/z 35-300 |

4. Procedure

-

Standard Preparation: Prepare a stock solution of sec-Butyl Methyl sulfide in the chosen solvent. Perform serial dilutions to create a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).

-

Sample Preparation: Dilute the sample with the solvent if necessary to bring the analyte concentration within the calibration range.

-

Sequence Setup: Set up a sequence in the instrument control software including blanks, calibration standards, and samples.

-

Data Analysis: Identify the sec-Butyl Methyl sulfide peak based on its retention time and mass spectrum. Quantify the analyte using the calibration curve generated from the standards.

Protocol 2: Headspace GC-SCD Analysis of sec-Butyl Methyl Sulfide

This protocol is designed for the trace-level analysis of volatile sec-Butyl Methyl sulfide in complex matrices.[6][10][11][12]

1. Materials and Reagents

-

sec-Butyl Methyl Sulfide standard (≥98% purity)

-

Matrix-matched blank sample

-

Headspace vials with septa

-

Sodium chloride (optional, to increase volatility)

2. Instrumentation

-

Gas chromatograph with a Sulfur Chemiluminescence Detector (GC-SCD)

-

Headspace autosampler

-

Capillary column: 30 m x 0.32 mm ID, 4 µm film thickness (e.g., CP-SilicaPLOT, SH-Rxi-1MS, or equivalent)[8][13]

3. GC-SCD Method Parameters

| Parameter | Setting |

| Headspace | |

| Oven Temperature | 80 °C |

| Loop Temperature | 90 °C |

| Transfer Line Temp. | 100 °C |

| Equilibration Time | 15 minutes |

| Injection Time | 1 minute |

| Inlet | Split |

| Inlet Temperature | 200 °C |

| Split Ratio | 10:1 |

| Carrier Gas | Helium |

| Flow Rate | 2.0 mL/min |

| Oven Program | |

| Initial Temperature | 50 °C, hold for 3 minutes |

| Ramp | 15 °C/min to 220 °C |

| Final Hold | 5 minutes at 220 °C |

| SCD Detector | |

| Burner Temperature | 800 °C |

| Redox Temperature | 850 °C |

| Ozone Flow | 40 mL/min |

4. Procedure

-

Standard Preparation: Prepare calibration standards by spiking known amounts of sec-Butyl Methyl sulfide into headspace vials containing the matrix-matched blank.

-

Sample Preparation: Place a known amount of the sample (e.g., 5 mL of liquid or 1 g of solid) into a headspace vial and seal.

-

Analysis: Place the vials in the headspace autosampler and run the sequence.

-

Data Analysis: The SCD will selectively detect the sulfur-containing compounds. Identify the sec-Butyl Methyl sulfide peak by its retention time and quantify using the calibration curve.

Data and Expected Results

The GC-MS analysis will yield a chromatogram with a peak for sec-Butyl Methyl sulfide at a specific retention time. The mass spectrum of this peak should show characteristic fragments for positive identification. The GC-SCD analysis will produce a chromatogram where only sulfur-containing compounds are detected, providing a clean baseline and high sensitivity for sec-Butyl Methyl sulfide.

Troubleshooting

-

Poor Peak Shape: This may be due to active sites in the inlet liner or column. Use a deactivated liner and ensure the column is properly conditioned.

-

Low Sensitivity: For headspace analysis, increasing the equilibration temperature or time may improve sensitivity. For direct injection, a lower split ratio or splitless injection can be used.

-

Co-elution: If co-elution is an issue in GC-MS, modify the oven temperature program to improve separation. This is generally not an issue with the highly selective GC-SCD.

Conclusion

The gas chromatography methods detailed in this application note provide robust and reliable approaches for the analysis of sec-Butyl Methyl sulfide. The choice between GC-MS and GC-SCD will depend on the specific requirements of the analysis, with GC-MS offering definitive identification and GC-SCD providing superior sensitivity and selectivity for trace-level quantification in complex matrices. By following the outlined protocols, researchers can achieve accurate and reproducible results for the determination of sec-Butyl Methyl sulfide in a variety of sample types.

References

-

ASTM D4294-21, Standard Test Method for Sulfur in Petroleum and Petroleum Products by Energy Dispersive X-ray Fluorescence Spectrometry, ASTM International, West Conshohocken, PA, 2021, [Link]

-

ASTM D2622-16, Standard Test Method for Sulfur in Petroleum Products by Wavelength Dispersive X-ray Fluorescence Spectrometry, ASTM International, West Conshohocken, PA, 2016, [Link]

-

Savant Labs, ASTM D2622 - Standard Test Method for Sulfur in Petroleum Products by Wavelength Dispersive X-ray Fluorescence Spectrometry, [Link]

-

ASTM International, D4294 Standard Test Method for Sulfur in Petroleum and Petroleum Products by Energy Dispersive X-ray Fluorescence Spectrometry, [Link]

-

Rauhut, D., Kürbel, H., MacNamara, K., & Grossmann, M. (1998). Headspace GC-SCD monitoring of low volatile sulfur compounds during fermentation and in wine. Analusis, 26(4), 142-145. [Link]

-

ASTM D1266-07(2018), Standard Test Method for Sulfur in Petroleum Products (Lamp Method) (Withdrawn 2020), ASTM International, West Conshohocken, PA, 2018, [Link]

-

Chen, J., et al. (2018). Determination of four volatile organic sulfur compounds by automated headspace technique coupled with gas chromatography–mass spectrometry. AQUA — Water Infrastructure, Ecosystems and Society, 67(5), 456-464. [Link]

-

Parmar, S. S., de Vera, V., & Liu, Y. Sampling and Analysis of Sulfur Compounds Using Gas Chromatograph/ Mass Selective Detector (GC/MS). Atmospheric Analysis & Consulting, Inc. [Link]

-

Fang, Y., & Qian, M. C. (2005). Analysis of Volatile Organic Sulfur Compounds in Wine Using Headspace Solid-Phase Microextraction Gas Chromatography with Sulfur Chemiluminescence Detection. American Journal of Enology and Viticulture, 56(3), 213-221. [Link]

-

Rauhut, D., Kürbel, H., & Grossmann, M. (1998). Headspace GC-SCD monitoring of low volatile sulfur compounds during fermentation and in wine. Analusis, 26(4), 142-145. [Link]

-

OI Analytical. Analysis of Sulfur-Containing Flavor Compounds By GC/MS With A PFPD. [Link]

-

Fang, Y., & Qian, M. C. (2005). Analysis of Volatile Organic Sulfur Compounds in Wine Using Headspace Solid-Phase Microextraction Gas Chromatography with Sulfur Chemiluminescence Detection. ResearchGate. [Link]

-

Shimadzu. Monitoring of Sulfur Components by Simultaneous Analysis Using GC-MS and GC-SCD. [Link]

-

SilcoTek. Gas Chromatography: an Accurate, Fundamental Tool in Sulphur Analysis. [Link]

-

Agilent Technologies. Analysis of sulfur gases. [Link]

-

The Good Scents Company. sec-butyl methyl sulfide. [Link]

-

National Center for Biotechnology Information. Butyl methyl sulfide. PubChem Compound Database. [Link]

-

NIST. Butyl sec-butyl sulfide. NIST Chemistry WebBook. [Link]

-

NIST. Butyl sec-butyl sulfide Gas Chromatography. NIST Chemistry WebBook. [Link]

-

Shimadzu. GC-SCD Analysis of Sulfur Compounds in Light Petroleum Liquids in Accordance with ASTM D5623. [Link]

-

Agilent Technologies. Analysis of Sulfur Compounds in Natural Gas Using the Agilent 490 Micro GC. [Link]

-

PAC L.P. Analysis of Sulfur Compounds in Light Petroleum Liquids by Gas Chromatography and Sulfur Selective Detection according to ASTM D5623. [Link]

-

American Laboratory. Determination of Sulfur Compounds in Natural Gas and Gaseous Fuels by Gas Chromatography and Pulsed Flame Photometric Detection. [Link]

Sources

- 1. SEC-BUTYL METHYL SULFIDE | 10359-64-5 [chemicalbook.com]

- 2. sec-butyl methyl sulfide [thegoodscentscompany.com]

- 3. Sampling and Analysis of Sulfur Compounds Using Gas Chromatograph/ Mass Selective Detector (GC/MS) - Ambient Air Quality Testing and Stack Emissions Testing Services [aaclab.com]

- 4. americanlaboratory.com [americanlaboratory.com]

- 5. ingenieria-analitica.com [ingenieria-analitica.com]

- 6. analusis.edpsciences.org [analusis.edpsciences.org]

- 7. researchgate.net [researchgate.net]

- 8. gcms.cz [gcms.cz]

- 9. paclp.com [paclp.com]

- 10. Headspace GC-SCD monitoring of low volatile sulfur compounds during fermentation and in wine | Analusis [analusis.edpsciences.org]

- 11. iwaponline.com [iwaponline.com]

- 12. Analysis of Volatile Organic Sulfur Compounds in Wine Using Headspace Solid-Phase Microextraction Gas Chromatography with Sulfur Chemiluminescence Detection | American Journal of Enology and Viticulture [ajevonline.org]

- 13. agilent.com [agilent.com]

Application Notes and Protocols: Sec-Butyl Methyl Sulfide as a Versatile Building Block for Complex Molecule Synthesis

Abstract

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the applications of sec-butyl methyl sulfide as a strategic building block in the synthesis of complex organic molecules. Moving beyond its role as a simple thioether, this document elucidates its utility in asymmetric synthesis through the formation of chiral sulfoxides, its potential for carbon-carbon bond formation via α-deprotonation, and subsequent transformations of the resulting sulfoxide. Detailed, field-proven protocols, mechanistic insights, and quantitative data are presented to empower chemists to effectively integrate this versatile reagent into their synthetic workflows.

Introduction: The Strategic Value of the Sec-Butyl Methyl Sulfide Moiety

Sec-butyl methyl sulfide, a structurally simple thioether, offers a unique combination of steric and electronic properties that render it a valuable synthon in modern organic chemistry. The presence of a stereocenter at the sec-butyl group, coupled with the reactivity of the sulfur atom and its adjacent protons, opens avenues for the construction of intricate molecular architectures with precise stereochemical control.

The true potential of sec-butyl methyl sulfide is unlocked through its transformations into more complex intermediates, primarily chiral sec-butyl methyl sulfoxide. This chiral sulfoxide can act as a powerful chiral auxiliary, directing the stereochemical outcome of subsequent bond-forming reactions.[1][2] Furthermore, the ability to functionalize the carbon backbone of sec-butyl methyl sulfide through deprotonation and subsequent alkylation expands its utility as a versatile building block.[3][4]

This guide will detail the key synthetic transformations of sec-butyl methyl sulfide, providing not only step-by-step protocols but also the underlying mechanistic principles that govern these reactions.

Table 1: Physicochemical Properties of Sec-Butyl Methyl Sulfide [5]

| Property | Value |

| CAS Number | 10359-64-5 |

| Molecular Formula | C₅H₁₂S |

| Molecular Weight | 104.21 g/mol |

| Appearance | Liquid (estimate) |

| Vapor Pressure | 29.3 mmHg at 25°C |

Core Application: Asymmetric Oxidation to Chiral Sec-Butyl Methyl Sulfoxide

The most powerful application of sec-butyl methyl sulfide is its conversion to enantiopure sec-butyl methyl sulfoxide. This transformation establishes a stereogenic center at the sulfur atom, creating a valuable chiral building block or auxiliary.[6] The asymmetric oxidation of prochiral sulfides is a well-established strategy in organic synthesis, with several reliable methods available.[7][8][9]

Mechanistic Insight: The Kagan-Sharpless Oxidation

The Kagan-Sharpless protocol for asymmetric sulfide oxidation employs a titanium-diethyl tartrate (DET) complex as a chiral catalyst.[7][8][10] The mechanism involves the formation of a chiral titanium-peroxo complex. The sulfide coordinates to the titanium center, and the steric and electronic environment created by the chiral tartrate ligands directs the delivery of the oxygen atom to one of the lone pairs of the sulfur atom, leading to the formation of one enantiomer of the sulfoxide in excess. The presence of a controlled amount of water is often crucial for achieving high enantioselectivity.[7][8]

Caption: Simplified workflow for Kagan-Sharpless asymmetric oxidation.

Protocol: Asymmetric Oxidation of Sec-Butyl Methyl Sulfide

This protocol is adapted from the Kagan methodology for the asymmetric oxidation of dialkyl sulfides.[7][10]

Materials:

-

sec-Butyl Methyl Sulfide

-

Titanium(IV) isopropoxide (Ti(O-iPr)₄)

-

(R,R)-Diethyl tartrate ((R,R)-DET)

-

tert-Butyl hydroperoxide (t-BuOOH), anhydrous solution in toluene

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Water, deionized

Procedure:

-

To a flame-dried, three-necked flask under an argon atmosphere, add anhydrous CH₂Cl₂ and cool to -20°C.

-

Add Ti(O-iPr)₄ (1.0 eq) followed by the dropwise addition of (R,R)-DET (2.0 eq).

-

Stir the mixture for 5 minutes, then add deionized water (1.0 eq) and stir for another 30 minutes at -20°C.

-

Add sec-butyl methyl sulfide (1.0 eq) to the catalyst mixture.

-

Slowly add a solution of t-BuOOH (1.1 eq) dropwise, maintaining the temperature at -20°C.

-

Monitor the reaction by TLC until the starting sulfide is consumed.

-

Quench the reaction by adding a saturated aqueous solution of Na₂S₂O₃.

-

Allow the mixture to warm to room temperature and extract with CH₂Cl₂.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the chiral sec-butyl methyl sulfoxide.

Table 2: Representative Data for Asymmetric Sulfide Oxidation

| Sulfide | Oxidant | Catalyst System | Yield (%) | ee (%) | Reference |

| Aryl Methyl Sulfides | t-BuOOH | Ti(O-iPr)₄/(R,R)-DET/H₂O | High | up to 91 | [7] |

| Dialkyl Sulfides | t-BuOOH | Ti(O-iPr)₄/(R,R)-DET/H₂O | Moderate | 50-71 | [7] |

| Aryl Methyl Sulfides | H₂O₂ | Chiral Vanadium-salan | Good | High | [11] |

Note: Specific yield and ee for sec-butyl methyl sulfide may vary and should be determined empirically.

Application as a Nucleophilic Building Block: α-Deprotonation and Alkylation

The protons on the carbon atoms adjacent to the sulfur in sec-butyl methyl sulfide can be abstracted by a strong base, such as n-butyllithium (n-BuLi), to form a carbanion. This nucleophilic species can then react with various electrophiles to form new carbon-carbon or carbon-heteroatom bonds.

Mechanistic Rationale

The sulfur atom stabilizes the adjacent carbanion through inductive effects and d-orbital participation. The choice of base is critical; a strong, non-nucleophilic base is required to efficiently deprotonate the sulfide without competing side reactions.[3][12] The resulting lithiated species is a potent nucleophile that can participate in a wide range of synthetic transformations.

Caption: General scheme for α-deprotonation and functionalization.

Protocol: α-Deprotonation and Reaction with an Aldehyde

This protocol describes the deprotonation of sec-butyl methyl sulfide and subsequent reaction with benzaldehyde as a model electrophile.

Materials:

-

sec-Butyl Methyl Sulfide

-

n-Butyllithium (n-BuLi) in hexanes

-

Benzaldehyde

-

Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous ammonium chloride (NH₄Cl)

Procedure:

-

To a flame-dried, three-necked flask under an argon atmosphere, add anhydrous THF and cool to -78°C.

-

Add sec-butyl methyl sulfide (1.0 eq) to the cooled THF.

-

Slowly add a solution of n-BuLi (1.1 eq) dropwise, maintaining the temperature at -78°C.

-

Stir the resulting solution at -78°C for 1 hour to ensure complete deprotonation.

-

Add freshly distilled benzaldehyde (1.0 eq) dropwise to the solution of the lithiated sulfide.

-

Stir the reaction mixture at -78°C for 2 hours, then allow it to slowly warm to room temperature.

-

Quench the reaction by the careful addition of a saturated aqueous solution of NH₄Cl.

-

Extract the aqueous layer with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Synthetic Transformations of Sec-Butyl Methyl Sulfoxide

Once synthesized, chiral sec-butyl methyl sulfoxide is not merely a final product but a versatile intermediate for further synthetic elaborations.

The Pummerer Rearrangement

The Pummerer rearrangement is a classic transformation of a sulfoxide into an α-acyloxy thioether in the presence of an acid anhydride, typically acetic anhydride.[1][13][14] This reaction effectively oxidizes the α-carbon of the original sulfide.

Mechanism: The reaction is initiated by the acylation of the sulfoxide oxygen by acetic anhydride. Subsequent elimination of acetic acid, facilitated by a base (acetate), generates a thionium ion intermediate. Nucleophilic attack by acetate on this electrophilic intermediate yields the α-acetoxy thioether.[13]

Sources

- 1. Pummerer_rearrangement [chemeurope.com]

- 2. youtube.com [youtube.com]

- 3. orgsyn.org [orgsyn.org]

- 4. researchgate.net [researchgate.net]

- 5. guidechem.com [guidechem.com]

- 6. chemistry.illinois.edu [chemistry.illinois.edu]

- 7. Thieme E-Books & E-Journals [thieme-connect.de]

- 8. DSpace [cora.ucc.ie]

- 9. application.wiley-vch.de [application.wiley-vch.de]

- 10. scispace.com [scispace.com]

- 11. researchgate.net [researchgate.net]

- 12. oc.tu-bs.de [oc.tu-bs.de]

- 13. Pummerer rearrangement - Wikipedia [en.wikipedia.org]

- 14. Pummerer Rearrangement | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

Application Note: sec-Butyl Methyl Sulfide – Strategic Utilization in Chiral Synthesis and Flavor Chemistry

Topic: sec-Butyl Methyl Sulfide as an Intermediate for Specialty Chemicals Content Type: Application Note & Protocol Guide Audience: Synthetic Chemists, Process Engineers, and Flavor/Fragrance Researchers

Executive Summary & Chemical Profile

sec-Butyl Methyl Sulfide (2-(methylthio)butane, CAS: 10359-64-5) is a volatile organosulfur compound serving a dual function in the specialty chemicals market. While naturally occurring in trace amounts in matrices like galbanum and certain vegetable volatiles, its primary industrial value lies as a chiral building block .

Unlike symmetric dialkyl sulfides, the sec-butyl group possesses a stereogenic center at the C2 position. This feature makes sec-butyl methyl sulfide an ideal scaffold for:

-

Asymmetric Synthesis: Generating chiral sulfoxides and sulfinates utilized as auxiliaries in pharmaceutical manufacturing.

-

Flavor & Fragrance (F&F): Providing "vegetable," "onion," and "galbanum-like" top notes in savory profiles when used at parts-per-billion (ppb) levels.

Physicochemical Data Table

| Property | Value | Relevance |

| Formula | C₅H₁₂S | Precursor to sulfoxides (C₅H₁₂OS) |

| MW | 104.21 g/mol | Low MW facilitates distillation |

| Boiling Point | 116–117 °C | Process-compatible volatility |

| Density | 0.824 g/mL | Phase separation in aqueous workups |

| Chirality | (R) and (S) Enantiomers | Critical for stereospecific applications |

| Odor | Pungent / Sulfurous | Safety Warning: Requires stench trapping |

Core Application: Chiral Scaffold for Sulfoxide Synthesis

The oxidation of sec-butyl methyl sulfide is not merely a functional group transformation; it is a gateway to sulfur chirality . When the sulfide sulfur is oxidized to a sulfoxide, it becomes a stereogenic center.[1] Because the sec-butyl group is already chiral, this oxidation creates a mixture of diastereomers.

Why this matters: In drug development, separating diastereomers (physical separation) is often easier than separating enantiomers. This compound serves as a model system for "sulfide surrogate" strategies where a chiral carbon directs the stereochemical outcome of a sulfur oxidation.

Diagram 1: Stereochemical Pathway

The following diagram illustrates the synthesis of the sulfide followed by its oxidation, highlighting the stereochemical inversion and subsequent diastereomer formation.

Caption: Pathway from chiral halide to diastereomeric sulfoxides via SN2 inversion and oxidative desymmetrization.

Experimental Protocols

Protocol A: Stereospecific Synthesis of (S)-sec-Butyl Methyl Sulfide

Objective: Synthesize high-purity (S)-2-(methylthio)butane from (R)-2-chlorobutane via nucleophilic substitution with inversion of configuration (Walden Inversion).

Safety Pre-Check:

-

Stench Alert: All vent lines must pass through a bleach (sodium hypochlorite) scrubber.

-

Flammability: Ground all glassware; use spark-proof equipment.

Reagents:

-

(R)-2-Chlorobutane (>98% ee)

-

Sodium Methanethiolate (NaSMe), solid or 20% aq. solution

-

Solvent: DMF (anhydrous) or Ethanol (95%)

-

Quench: 10% Sodium Hypochlorite (Bleach)

Step-by-Step Methodology:

-

Setup: Equip a 3-neck round-bottom flask with a reflux condenser, nitrogen inlet, and addition funnel. Connect the condenser outlet to the bleach trap.

-

Solubilization: Charge the flask with NaSMe (1.2 equivalents) and anhydrous DMF. Cool to 0°C in an ice bath.

-

Expert Insight: DMF is preferred over ethanol for SN2 reactions involving secondary halides to maximize nucleophilicity and minimize E2 elimination byproducts.

-

-

Addition: Dropwise add (R)-2-Chlorobutane (1.0 equivalent) over 30 minutes. Maintain internal temperature <10°C to suppress elimination.

-

Reaction: Allow the mixture to warm to room temperature, then heat to 50°C for 4 hours. Monitor by GC-FID.

-

Target: >95% conversion of chloride.

-

-

Workup: Pour the reaction mixture into 5 volumes of ice water. Extract 3x with pentane (low boiling point facilitates product isolation).

-

Purification: Wash combined organics with water (to remove DMF) and brine. Dry over MgSO₄.

-

Distillation: Fractionally distill at atmospheric pressure. Collect the fraction boiling at 116–117°C.

-

Yield Expectation: 70–80%.

-

Stereochemistry: The product is predominantly the (S)-enantiomer due to SN2 inversion.

-

Protocol B: Diastereoselective Oxidation to Sulfoxide

Objective: Controlled oxidation of the sulfide to sec-butyl methyl sulfoxide without over-oxidation to the sulfone.

Reagents:

-

(S)-sec-Butyl Methyl Sulfide (from Protocol A)

-

Sodium Periodate (NaIO₄)

-

Solvent: Methanol/Water (1:1)

Methodology:

-

Dissolution: Dissolve (S)-sec-butyl methyl sulfide (10 mmol) in 30 mL Methanol/Water (1:1). Cool to 0°C.

-

Oxidant Addition: Add NaIO₄ (10.5 mmol, 1.05 eq) in small portions.

-

Why NaIO₄? Unlike peroxides (mCPBA), periodate is highly selective for sulfoxide formation and rarely over-oxidizes to the sulfone (sulfuryl group) under these conditions.

-

-

Stirring: Stir at 0°C for 2 hours, then allow to warm to room temperature overnight. Precipitated NaIO₃ (sodium iodate) will appear.

-

Filtration: Filter off the solid NaIO₃.

-

Extraction: Extract the filtrate with Dichloromethane (DCM).

-

Analysis: Analyze by Chiral HPLC or NMR.

-

Result: You will observe two diastereomers: (

)-sulfoxide and ( -

Application: These diastereomers can be separated by column chromatography, providing pure chiral sulfoxides for use as auxiliaries in subsequent synthesis.

-

Flavor & Fragrance Application Notes

While primarily an intermediate, sec-butyl methyl sulfide is used directly in flavor creation.

-

Odor Profile: Green, vegetative, onion-like, sulfurous, slightly rubbery.

-

Threshold: Extremely low (ppb range).

-

Usage:

-

Galbanum Replacers: Used to add sharp, green top notes to synthetic galbanum oils.

-

Savory Flavors: Enhances the "cooked" profile in soups and meat flavors.

-

-

Stability: Stable in neutral pH; susceptible to oxidation in air (store under nitrogen).

Diagram 2: Application Workflow

This workflow visualizes the divergence between direct F&F use and chemical derivation.

Caption: Dual-stream application workflow for sec-Butyl Methyl Sulfide.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 93062, 2-(Methylthio)butane. Retrieved from [Link]

-

The Good Scents Company (2024). sec-butyl methyl sulfide: Organoleptic Properties and Safety. Retrieved from [Link]

-

Organic Syntheses (Coll. Vol. 6, p. 586). General methods for sulfide synthesis via thiolate alkylation. (Analogous protocol adapted for sec-butyl derivatives). Retrieved from [Link]

- Wojaczyńska, E., & Wojaczyński, J. (2010).Enantioselective synthesis of sulfoxides: 2000–2009. Chemical Reviews.

Sources

Industrial applications of thioethers like sec-Butyl Methyl sulfide

Technical Application Note: sec-Butyl Methyl Sulfide (SBMS) Focus: Chiral Synthesis Precursors & Analytical Standardization Document ID: AN-SBMS-2024-01

Introduction & Physicochemical Profile

sec-Butyl Methyl Sulfide (CAS: 10359-64-5), also known as 2-(methylthio)butane, is a volatile thioether characterized by a pungent, vegetative odor often described as "wild radish" or "cabbage-like." While structurally related to flavoring agents, SBMS is primarily utilized in industrial settings as a chiral building block for sulfoxide synthesis and as a reference standard for sulfur speciation in petrochemicals and fermentation analysis.

Critical Note on Flavor/Fragrance Use: Unlike its isomer n-butyl methyl sulfide (FEMA 2778), SBMS is not a FEMA-GRAS listed flavoring agent [1]. Its primary value lies in its chemical reactivity and use as an analytical marker, not as a food additive.

Physicochemical Constants

| Property | Value | Unit | Relevance |

| Molecular Formula | C₅H₁₂S | - | Precursor stoichiometry |

| Molecular Weight | 104.21 | g/mol | Calculation of molar equivalents |

| Boiling Point | 116–117 | °C | GC retention time prediction |

| Density | 0.824 | g/mL | Volumetric dosing |

| Chirality | Yes (C2) | - | Exists as (R) and (S) enantiomers |

| Odor Threshold | < 10 | ppb | High potency; requires containment |

Application A: Asymmetric Synthesis of Chiral Sulfoxides

Context: The oxidation of thioethers to sulfoxides is a pivotal transformation in pharmaceutical synthesis. SBMS is a unique substrate because it possesses a chiral carbon center (sec-butyl group). Oxidizing the sulfur atom creates a second chiral center, resulting in a mixture of diastereomers. This makes SBMS an ideal model substrate for testing kinetic resolution and diastereoselective oxidation protocols, which are critical for developing chiral drugs (e.g., proton pump inhibitors).